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Compound of Interest

Compound Name: 4-iodobutanoic Acid

Cat. No.: B151813 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

4-iodobutanoic acid, a valuable building block in organic synthesis and drug discovery. This

document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS), offering insights into the structural

characterization of this compound. Detailed experimental protocols and a visual representation

of the analytical workflow are also presented to aid in the replication and interpretation of these

results.

Spectroscopic Data Summary
The following tables provide a structured summary of the available quantitative spectroscopic

data for 4-iodobutanoic acid.

Table 1: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
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Carbon Atom Chemical Shift (δ) in ppm

C1 (C=O) 178.5

C2 (-CH₂-) 35.5

C3 (-CH₂-) 30.5

C4 (-CH₂I) 5.5

Source: PubChem CID 3354774[1]

Table 2: Infrared (IR) Spectroscopy Data

Functional Group Wavenumber (cm⁻¹) Description

O-H stretch 2925 Broad

C=O stretch 1695 Strong

C-O stretch 1425 Medium

C-I stretch 550 - 650 (Expected) Weak to Medium

Source: PubChem CID

3354774 (ATR-IR)[1]

Note: While a specific mass spectrum for 4-iodobutanoic acid is not readily available in the

searched databases, the characteristic fragmentation pattern for short-chain carboxylic acids

involves the loss of the hydroxyl group (M-17) and the carboxyl group (M-45)[2]. For 4-
iodobutanoic acid (MW: 214.00 g/mol )[3], significant fragments would be anticipated at m/z

197 and 169.

Predicted ¹H Nuclear Magnetic Resonance (NMR)
Data
Based on the general principles of ¹H NMR spectroscopy and known chemical shift ranges for

similar functional groups, the following is a predicted spectrum for 4-iodobutanoic acid.[4][5]

[6]
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Table 3: Predicted ¹H NMR Spectroscopy Data

Proton(s)
Predicted Chemical
Shift (δ) in ppm

Predicted
Multiplicity

Predicted
Integration

-COOH 10-12 Singlet (broad) 1H

α-CH₂ 2.2 - 2.6 Triplet 2H

β-CH₂ 1.9 - 2.3 Quintet 2H

γ-CH₂I 3.1 - 3.5 Triplet 2H

Experimental Protocols
Detailed experimental methodologies are crucial for the accurate acquisition and interpretation

of spectroscopic data. The following are general protocols applicable to the analysis of 4-
iodobutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of

the molecule.

Methodology:

Sample Preparation: A sample of 4-iodobutanoic acid (5-10 mg for ¹H, 20-50 mg for ¹³C) is

dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A

small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Data Acquisition:

For ¹H NMR, a standard pulse sequence is used. Key parameters include a sufficient

number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5

seconds, and a spectral width that encompasses all expected proton resonances.
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For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the

spectrum. A larger number of scans and a longer relaxation delay may be necessary due

to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation: A small amount of solid 4-iodobutanoic acid is placed directly onto the

ATR crystal.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR

accessory.

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400

cm⁻¹). A background spectrum of the clean ATR crystal is recorded and automatically

subtracted from the sample spectrum.

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic

absorption bands corresponding to the functional groups in 4-iodobutanoic acid.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

Sample Introduction: The sample is introduced into the ion source of the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC). The

sample is vaporized by heating.

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy

electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺) and various
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fragment ions.

Mass Analysis: The positively charged ions are accelerated and separated based on their

mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of ions as a function of their m/z ratio.

Data Analysis: The spectrum is analyzed to identify the molecular ion peak and to interpret

the fragmentation pattern to gain structural information.

Experimental Workflow Visualization
The logical flow of spectroscopic analysis for the characterization of 4-iodobutanoic acid is

depicted in the following diagram.
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Caption: Experimental workflow for the spectroscopic characterization of 4-iodobutanoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b151813?utm_src=pdf-body
https://www.benchchem.com/product/b151813?utm_src=pdf-body-img
https://www.benchchem.com/product/b151813?utm_src=pdf-body
https://www.benchchem.com/product/b151813?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151813?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. 4-Iodobutyric acid | C4H7IO2 | CID 3354774 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. chem.libretexts.org [chem.libretexts.org]

3. 4-Iodobutyric acid 98 7425-27-6 [sigmaaldrich.com]

4. compoundchem.com [compoundchem.com]

5. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2
CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1
butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced
organic chemistry revision notes [docbrown.info]

6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

To cite this document: BenchChem. [Spectroscopic Profile of 4-Iodobutanoic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151813#4-iodobutanoic-acid-spectroscopic-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151813?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

